Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinolone-based compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied extensively for its potential applications in scientific research. It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes. It has also been shown to inhibit the growth of a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mechanism Of Action
The mechanism of action of Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical And Physiological Effects
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the accumulation of DNA damage and cell death. It has also been shown to have anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate in lab experiments include its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, as well as its broad-spectrum antibacterial activity. However, limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research involving Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. These include investigating its potential applications in the treatment of inflammatory diseases, as well as exploring its activity against other bacterial species. Additionally, further studies may be needed to determine its potential toxicity and to develop safer methods for handling and disposal.
Synthesis Methods
The synthesis of Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been reported in several studies. One of the most common methods involves the reaction of 6,8-difluoro-2-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate and 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions and yields the desired compound in good yields.
properties
CAS RN |
105078-26-0 |
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Product Name |
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Molecular Formula |
C19H22F3N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H22F3N3O3/c1-3-28-19(27)13-11-25(5-4-20)16-12(18(13)26)10-14(21)17(15(16)22)24-8-6-23(2)7-9-24/h10-11H,3-9H2,1-2H3 |
InChI Key |
GPESIXLDLBLFOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)CCF |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)CCF |
synonyms |
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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